molecular formula C11H9I B13746490 2-Iodo-1-methylnaphthalene CAS No. 36262-68-7

2-Iodo-1-methylnaphthalene

Cat. No.: B13746490
CAS No.: 36262-68-7
M. Wt: 268.09 g/mol
InChI Key: YBLJFOPUJKFWFY-UHFFFAOYSA-N
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Description

Direct Regioselective Iodination Approaches

Direct iodination involves the substitution of a hydrogen atom on the naphthalene (B1677914) ring with an iodine atom. The key challenge is to control the position of iodination (regioselectivity), especially in substituted naphthalenes like 1-methylnaphthalene (B46632).

Electrophilic aromatic substitution (SEAr) is a fundamental method for introducing substituents onto aromatic rings. However, the direct iodination of aromatic compounds is challenging due to the low electrophilicity of molecular iodine (I₂) compared to chlorine and bromine. ehu.es To overcome this, various activating reagents and conditions have been developed to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). ehu.esnih.gov

Common strategies involve the use of molecular iodine in the presence of an oxidizing agent. Agents like nitric acid, hydrogen peroxide, iodic acid (HIO₃), or silver salts can oxidize I₂ to a more electrophilic state. nih.govnih.gov For instance, the iodination of both activated and deactivated naphthalenes has been successfully carried out using a system of I₂-NaIO₃-H₂SO₄ in an aqueous acetic acid medium. mdpi.com This method relies on the in situ formation of the electrophilic iodonium species I⁺. mdpi.com

Another effective approach is the use of N-iodosuccinimide (NIS) in conjunction with a strong acid, such as trifluoromethanesulfonic acid (TfOH). researchgate.net This combination generates a superelectrophilic iodine species capable of iodinating even deactivated aromatic rings. researchgate.net Systems combining trichloroisocyanuric acid and molecular iodine with wet silica (B1680970) have also been reported for the regioselective iodination of electron-rich aromatic compounds like phenols and naphthalenes. ehu.esnih.gov

The regioselectivity of electrophilic iodination on substituted naphthalenes like 1-methylnaphthalene is governed by the directing effects of the substituent and the inherent reactivity of the naphthalene core. The methyl group is an activating, ortho-, para-directing group. In naphthalene, the α-positions (1, 4, 5, 8) are more reactive towards electrophiles than the β-positions (2, 3, 6, 7). For 1-methylnaphthalene, this leads to a competition between substitution at the C4 (para) and C2 (ortho) positions, with further substitution possible at the other activated positions on the second ring.

A study on the iodination of a naphtholic Schiff base using molecular iodine and a natural zeolite catalyst demonstrated regioselective iodination on the phenyl ring, highlighting how specific functionalities can direct the position of iodine introduction. nih.gov

Table 1: Reagent Systems for Electrophilic Aromatic Iodination of Naphthalenes
Iodinating SystemDescriptionReference
I₂ / Oxidizing Agent (e.g., HNO₃, HIO₃)Classical method where I₂ is oxidized to a more electrophilic species. nih.govnih.gov
I₂-NaIO₃-H₂SO₄Effective for both activated and deactivated naphthalenes via in situ I⁺ generation. mdpi.com
N-Iodosuccinimide (NIS) / CF₃SO₃HGenerates a superelectrophilic iodine species for iodinating deactivated rings. researchgate.net
I₂ / Trichloroisocyanuric Acid / Wet SiO₂A heterogeneous system for regioselective iodination of electron-rich aromatics. ehu.esnih.gov

Transition-metal catalysis has emerged as a powerful tool for the direct and regioselective functionalization of otherwise inert C–H bonds. scispace.comnih.gov These methods often employ a directing group on the substrate to guide the metal catalyst to a specific C–H bond, typically in the ortho position.

Palladium-catalyzed C-H iodination has been developed for various aromatic systems. For instance, a method using a weakly coordinating amide auxiliary and molecular iodine (I₂) as the sole oxidant can effectively iodinate naphthalene derivatives at the β-position (C2). rsc.org The use of a directing group, such as an aldehyde, can control the regioselectivity, allowing for halogenation at either the C8 (peri) or C2 (ortho) positions of 1-naphthaldehydes. acs.org

Rhodium-catalyzed reactions have also proven effective. A notable example is the C-5 selective C–H iodination of naphthoquinones, a class of compounds where direct functionalization of the benzenoid A-ring is typically difficult. nih.govacs.org This method provides access to previously inaccessible A-ring analogs. nih.govacs.org

Copper-catalyzed systems offer another avenue for C-H iodination. A picolinamide-assisted remote para-C–H iodination of 1-naphthylamides has been realized, demonstrating high selectivity for a distal C-H bond. nih.gov Furthermore, one-pot sequential iodination followed by a copper-catalyzed cross-coupling reaction has been developed, which relies on a highly regioselective iodination step compatible with the subsequent copper catalysis. chinesechemsoc.org

Iridium-catalyzed C-H activation has been used for the ortho-iodination of benzoic acids, setting a precedent for its potential application to naphthalene carboxylic acids. researchgate.net Another iridium-based system uses a silyl (B83357) directing group to achieve peri-borylation of naphthalenes. The resulting boryl group is a versatile handle that can be subsequently converted to an iodo group, among other functionalities. mdpi.comresearchgate.net

Table 2: Examples of Transition-Metal-Catalyzed C-H Iodination on Naphthalene Scaffolds
Catalyst SystemSubstrate TypePosition SelectivityReference
Palladium(II) / Amide Directing GroupNaphthalene amidesβ-position (C2) rsc.org
Rhodium(III) / Carbonyl Directing GroupNaphthoquinonesC5-position nih.govacs.org
Copper / Picolinamide Directing Group1-Naphthylamidespara-position (remote C-H) nih.gov
Iridium / Silyl Directing GroupSilyl-naphthalenesperi-position (via borylation) mdpi.comresearchgate.net

Oxidative iodination methods utilize an oxidant to generate an electrophilic iodine species in situ from a source like molecular iodine or potassium iodide. These methods are often more potent and can be applied to a wider range of aromatic substrates.

A study demonstrated the oxidative iodination of 1-methylnaphthalene as part of a process to create high-carbon-yield pitches, using I₂O₅ as an oxidant. scispace.com Another established system uses a mixture of iodine and peracetic acid for the iodination of aromatic compounds. researchgate.net

A particularly eco-friendly approach employs sodium percarbonate, a stable and inexpensive solid oxidant, in conjunction with molecular iodine or potassium iodide. This method has been successfully applied to the iodination of various arenes, including naphthalene. The reaction proceeds by the in situ generation of iodinating species, proposed to be I⁺ or I³⁺.

Synthesis via Precursor Modification and Functional Group Interconversion

An alternative to direct iodination is the construction of the iodinated naphthalene ring system from simpler, non-aromatic precursors. This approach often provides excellent control over regioselectivity, as the position of the iodine atom is determined by the structure of the starting materials.

Cyclization reactions, particularly those involving alkynes, are a powerful strategy for synthesizing substituted naphthalenes. The iodine atom can be introduced during the cyclization step itself.

Electrophilic iodocyclization is a highly effective method for preparing a wide variety of substituted iodonaphthalenes. This strategy typically involves the reaction of an aryl-containing alkyne with an electrophilic iodine source. The reaction proceeds via an initial attack of the electrophile on the alkyne, followed by an intramolecular attack of the aryl ring to close the six-membered ring, which then aromatizes to the naphthalene product.

A prominent methodology involves the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. rsc.org Reagents such as iodine monochloride (ICl) or molecular iodine (I₂) are used as the electrophile. rsc.org ICl often provides higher yields and can be used at low temperatures. This approach allows for the synthesis of polysubstituted naphthalenes with high regioselectivity. rsc.org For example, the cyclization of 1-aryl-3-alkyn-2-ones under similar conditions leads to the formation of 3-iodo-2-naphthols in excellent yields.

The mechanism is believed to involve an anti-attack of the electrophile and the aromatic ring on the alkyne, forming a cationic intermediate which then rapidly dehydrates and aromatizes to the stable naphthalene system. rsc.org This methodology is compatible with a wide range of functional groups.

Table 3: Electrophilic Cyclization for the Synthesis of Iodinated Naphthalenes
Precursor TypeElectrophileProduct TypeKey FeaturesReference
Arene-containing propargylic alcoholsICl, I₂Substituted iodonaphthalenes6-endo-dig cyclization; mild conditions; high regioselectivity. rsc.org
1-Aryl-3-alkyn-2-onesICl, I₂3-Iodo-2-naphtholsExcellent yields; forms functionalized naphthols.
Ene-ynamides / Arene-ynamidesI(coll)₂PF₆Iodonaphthalenes / IodophenanthrenesExtremely rapid reaction (seconds); high yields. chinesechemsoc.org
1-Ethynyl-2-alkenylbenzenesI₂ or NISSubstituted iodonaphthalenesOne-pot procedure via a naphthylaluminum intermediate. researchgate.net

More advanced variations of this strategy exist. Ynamides (amide-substituted alkynes) have been shown to be highly reactive precursors that undergo extremely rapid iodocyclization with potent iodonium reagents like I(coll)₂PF₆ to yield iodonaphthalenes and other polycyclic aromatic compounds. chinesechemsoc.org Another innovative one-pot procedure involves the cyclization of 1-ethynyl-2-alkenylbenzenes using organoaluminum reagents to form a naphthylaluminum intermediate, which can then be trapped with an iodine source like I₂ or N-iodosuccinimide (NIS) to afford the corresponding iodinated naphthalene. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-1-methylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLJFOPUJKFWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704741
Record name 2-Iodo-1-methylnaphthalene
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Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36262-68-7
Record name 2-Iodo-1-methylnaphthalene
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URL https://comptox.epa.gov/dashboard/DTXSID30704741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of 2 Iodo 1 Methylnaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic properties of atomic nuclei.

One-dimensional NMR is a fundamental tool for the initial structural verification of 2-Iodo-1-methylnaphthalene.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group and the aromatic protons. The methyl group (–CH₃) at the C1 position would typically appear as a singlet in the aliphatic region of the spectrum. The six aromatic protons on the naphthalene (B1677914) ring system would produce a complex pattern of multiplets in the downfield aromatic region. The exact chemical shifts and coupling constants depend on the electronic environment of each proton.

¹³C NMR: The carbon-13 NMR spectrum complements the proton data by showing signals for each unique carbon atom in the molecule. For the C₁₁H₉I structure of this compound, eleven distinct signals are expected. These would include one signal for the aliphatic methyl carbon and ten signals in the aromatic region for the naphthalene carbons. The carbon atom bonded to the iodine (C2) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The presence of 11 distinct signals confirms the asymmetric nature of the substitution pattern. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on general principles for substituted naphthalenes. Actual experimental values may vary.

¹H NMR
Protons Predicted Chemical Shift (δ, ppm) Multiplicity
-CH₃ ~2.6 Singlet (s)

¹³C NMR

Carbon Predicted Chemical Shift (δ, ppm)
-CH₃ ~20
C-I ~95

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the specific isomerism of the molecule. kashanu.ac.irucl.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent aromatic protons on the same ring, helping to trace the connectivity of the naphthalene skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of protonated carbons, for example, linking the methyl proton singlet to its corresponding methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, key correlations would be observed from the methyl protons to the C1, C2, and C8a carbons, which irrefutably confirms the placement of the methyl group at C1 and the iodine at the adjacent C2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. A key expected NOESY correlation would be between the protons of the C1-methyl group and the proton at the C8 position, confirming their spatial proximity. ucl.ac.uk

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

2D NMR Technique Purpose Expected Key Correlations for this compound
COSY Shows ¹H-¹H spin coupling Correlations between adjacent aromatic protons (e.g., H5-H6, H6-H7, H7-H8).
HSQC Maps protons to their directly attached carbons Correlation between the -CH₃ protons and the C1-methyl carbon.
HMBC Shows long-range ¹H-¹³C correlations (2-3 bonds) Correlations from -CH₃ protons to C1, C2, and C8a.

| NOESY | Shows through-space ¹H-¹H proximity (<5 Å) | Correlation between C1-methyl protons and the H8 proton. |

While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) offers valuable insights into the structure, packing, and dynamics of molecules in the crystalline or amorphous solid phase. mdpi.commdpi.com For this compound, ssNMR could be employed to:

Characterize different polymorphic forms (different crystal packing arrangements).

Study intermolecular interactions within the crystal lattice, such as potential C-I···π halogen bonds, which can influence the supramolecular structure. researchgate.net

Probe the local environment and dynamics of the methyl group and the naphthalene core in the solid state.

Although specific ssNMR studies on this compound are not widely documented, the technique remains a powerful, non-destructive tool for the comprehensive structural analysis of such solid organic materials. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and structure.

High-Resolution Mass Spectrometry is critical for confirming the elemental composition of a compound. scispace.com For this compound, with the molecular formula C₁₁H₉I, the theoretical exact mass is 267.97490 Da. aobchem.comnih.gov HRMS provides an experimental mass measurement with high accuracy (typically to within a few parts per million), which allows for the unambiguous determination of the molecular formula. researchgate.net This capability distinguishes the target compound from other potential molecules that might have the same nominal mass but a different combination of atoms.

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, the pattern is dictated by the stability of the aromatic naphthalene core and the presence of the iodo and methyl substituents. libretexts.orglibretexts.org

Key expected fragments include:

Molecular Ion (M⁺): A peak corresponding to the intact molecule at m/z ≈ 268.

Loss of Iodine ([M-I]⁺): Due to the relative weakness of the C-I bond, a very prominent peak is expected from the loss of the iodine atom, resulting in a fragment at m/z ≈ 141, corresponding to the 1-methylnaphthalene (B46632) cation. docbrown.info

Loss of a Methyl Group ([M-CH₃]⁺): A peak corresponding to the loss of the methyl radical would be observed at m/z ≈ 253.

Naphthalene-related ions: Further fragmentation could lead to stable aromatic ions characteristic of the naphthalene structure.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

Fragment Ion Proposed Structure Predicted m/z Significance
[C₁₁H₉I]⁺ Molecular Ion 268 Confirms molecular weight.
[C₁₁H₉]⁺ 1-Methylnaphthalene Cation 141 Often the base peak due to C-I bond cleavage.
[C₁₀H₆I]⁺ 2-Iodonaphthyl Cation 253 Loss of methyl radical.

X-ray Crystallography

The solid-state conformation of this compound will be dictated by the spatial arrangement of the naphthalene core and its methyl and iodo substituents. The naphthalene ring system itself is planar. The methyl group at the 1-position and the iodine atom at the 2-position will cause some steric strain, which may lead to minor distortions from perfect planarity in the solid state to minimize repulsive interactions.

The packing of molecules in the crystal lattice is governed by a balance of intermolecular forces. For aromatic molecules like substituted naphthalenes, π-π stacking interactions are a significant factor, where the electron-rich aromatic rings of adjacent molecules align. ias.ac.in The introduction of a large, polarizable iodine atom is expected to significantly influence the crystal packing compared to unsubstituted naphthalene.

In addition to halogen bonding and π-π stacking, weaker van der Waals forces and C-H···π interactions will also contribute to the stability of the crystal lattice. The interplay of these various interactions dictates the final, most energetically favorable, three-dimensional arrangement of the molecules in the crystal. polimi.itmdpi.com The analysis of crystal structures of similar iodinated aromatic compounds often reveals complex networks of these interactions. rsc.orgmanchester.ac.uk

Vibrational Spectroscopy (e.g., Raman, FTIR) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes of a molecule. Although specific spectra for this compound are not available, the expected vibrational characteristics can be deduced from the analysis of naphthalene and its substituted derivatives. ias.ac.innih.gov

The vibrational spectrum of this compound will be dominated by modes associated with the naphthalene ring, the methyl group, and the carbon-iodine bond.

Naphthalene Ring Vibrations: The spectrum will exhibit characteristic bands for C-H stretching vibrations in the aromatic region, typically between 3000 and 3100 cm⁻¹. researchgate.net C-C stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region. ias.ac.in In-plane and out-of-plane C-H bending vibrations are expected at lower frequencies. researchgate.net

Methyl Group Vibrations: The methyl group will give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Carbon-Iodine Vibration: The C-I stretching vibration is expected to appear at the lower end of the fingerprint region, typically in the range of 500-600 cm⁻¹. docbrown.info This band can be a key diagnostic feature for the presence of the iodo substituent.

The substitution pattern on the naphthalene ring will influence the exact frequencies and intensities of these vibrational modes compared to unsubstituted naphthalene. ias.ac.inias.ac.in

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Reference
Aromatic C-H Stretch 3000 - 3100 researchgate.net
Methyl C-H Stretch 2850 - 2960
Aromatic C-C Stretch 1400 - 1600 ias.ac.in
Methyl C-H Bend ~1450, ~1375

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule.

UV-Vis Absorption: The UV-Vis absorption spectrum of this compound is expected to be similar to that of other naphthalene derivatives, characterized by strong π-π* transitions. researchgate.net Naphthalene itself has characteristic absorption bands. The presence of the methyl and iodo substituents will cause shifts in the absorption maxima (λ_max). The methyl group, being an electron-donating group, and the iodine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, will perturb the electronic energy levels of the naphthalene system. This can lead to a red shift (bathochromic shift) of the absorption bands compared to unsubstituted naphthalene. researchgate.net The interaction of iodine with solvents can also lead to the formation of charge-transfer complexes, which may give rise to new absorption bands. dalalinstitute.comnih.gov

Fluorescence Emission: Many naphthalene derivatives are known to be fluorescent. unina.itnih.gov Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence, although the presence of the heavy iodine atom can lead to a decrease in fluorescence intensity due to the heavy-atom effect, which promotes intersystem crossing to the triplet state and subsequent phosphorescence. researchgate.net The emission spectrum would likely be a mirror image of the lowest energy absorption band. The Stokes shift, which is the difference between the absorption and emission maxima, would provide information about the change in geometry between the ground and excited states.

Table 2: Predicted Spectroscopic Properties for this compound

Spectroscopic Property Predicted Characteristics Reference
UV-Vis Absorption (λ_max) π-π* transitions, likely red-shifted compared to naphthalene. researchgate.netresearchgate.net

Reactivity and Transformation Pathways of 2 Iodo 1 Methylnaphthalene

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and aryl iodides such as 2-iodo-1-methylnaphthalene are excellent substrates for these transformations due to the high reactivity of the C-I bond. These reactions typically involve a transition metal catalyst, most commonly palladium, but also copper and nickel, which facilitates the coupling of the aryl halide with a variety of organometallic or organic reagents.

Palladium catalysts are exceptionally versatile for forming C-C bonds. youtube.com The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation (for Suzuki and Stille) or migratory insertion (for Heck and Sonogashira), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orgwikipedia.orgnih.govlibretexts.orglibretexts.org

Suzuki Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org For this compound, a Suzuki-Miyaura coupling would involve its reaction with a boronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. researchgate.net The base is crucial for the activation of the organoboron species, facilitating the transmetalation step. organic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org In the case of this compound, this reaction would yield a 1-methyl-2-vinylnaphthalene derivative. youtube.comnih.gov The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org

Stille Reaction: The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for the organohalide. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. researchgate.net The coupling of this compound with an organostannane would proceed in the presence of a palladium catalyst to form a new C-C bond. nih.govdntb.gov.ua

Sonogashira Coupling: This reaction is a powerful method for the formation of C-C bonds between sp2-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.orgrsc.org The reaction of this compound with a terminal alkyne would be catalyzed by a palladium complex, typically with a copper(I) co-catalyst and an amine base, to produce a 1-methyl-2-alkynylnaphthalene. organic-chemistry.orgorganic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Coupling Reactions with this compound This table is interactive. Click on the headers to sort.

Reaction Coupling Partner Typical Catalyst System General Product
SuzukiAryl/Vinyl boronic acidPd(PPh₃)₄, Base (e.g., Na₂CO₃)1-Methyl-2-arylnaphthalene
HeckAlkenePd(OAc)₂, PPh₃, Base (e.g., Et₃N)1-Methyl-2-vinylnaphthalene derivative
StilleOrganostannanePd(PPh₃)₄1-Methyl-2-substituted naphthalene (B1677914)
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Amine base1-Methyl-2-alkynylnaphthalene

Copper-catalyzed coupling reactions, particularly the Ullmann reaction and its variations, are classical methods for the formation of C-C, C-N, and C-O bonds. organic-chemistry.orgwikipedia.org These reactions often require higher temperatures compared to their palladium-catalyzed counterparts. wikipedia.org

Ullmann Reaction: The traditional Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a symmetrical biaryl. thermofisher.comwikipedia.org In the context of this compound, this would lead to the formation of 1,1'-dimethyl-2,2'-binaphthyl. Modern variations allow for the synthesis of unsymmetrical biaryls. organic-chemistry.org

C-N and C-O Couplings: Ullmann-type reactions are also employed for the formation of carbon-heteroatom bonds. The reaction of this compound with an amine (C-N coupling or Buchwald-Hartwig amination, which can also be palladium-catalyzed) or an alcohol/phenol (C-O coupling) in the presence of a copper catalyst and a base would yield the corresponding N-aryl or O-aryl product, respectively. wikipedia.orgnih.gov

Table 2: Examples of Copper-Catalyzed Coupling Reactions with this compound This table is interactive. Click on the headers to sort.

Reaction Type Nucleophile Typical Catalyst System General Product
Ullmann CouplingThis compoundCu powder1,1'-Dimethyl-2,2'-binaphthyl
C-N CouplingAmine (R₂NH)CuI, Ligand, BaseN-(1-Methylnaphthalen-2-yl)amine
C-O CouplingAlcohol/Phenol (ROH)CuI, Ligand, Base2-Alkoxy/Aryloxy-1-methylnaphthalene

Nickel catalysts have emerged as a more cost-effective alternative to palladium for certain cross-coupling reactions. They can facilitate the coupling of aryl halides with a range of nucleophiles, including organometallic reagents and amines. Nickel-catalyzed reactions can sometimes offer different reactivity and selectivity profiles compared to palladium. For instance, nickel catalysis has been successfully applied to Sonogashira-type couplings. wikipedia.org

While less common, some coupling reactions can proceed without a transition metal catalyst. These reactions often require harsh conditions, such as high temperatures or the use of strong bases, and may proceed through radical or aryne intermediates. acs.orgcas.cn For example, base-promoted homolytic aromatic substitution (HAS) could potentially be a pathway for the arylation of certain substrates with this compound. cas.cn Photoinduced coupling reactions are also an area of growing interest. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient. chemistrysteps.com

The most common mechanism for SNAr is the addition-elimination pathway. chemistrysteps.comlibretexts.org This involves the attack of a nucleophile on the carbon bearing the leaving group to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The leaving group is then expelled, and the aromaticity of the ring is restored. pressbooks.pub

For an SNAr reaction to occur readily, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group. wikipedia.orgpressbooks.pub These groups are necessary to stabilize the negative charge of the Meisenheimer complex. pressbooks.pubresearchgate.net

This compound itself is not a good substrate for SNAr reactions under standard conditions. The naphthalene ring is electron-rich, and the methyl group is a weak electron-donating group, which further deactivates the ring towards nucleophilic attack. Therefore, for this compound to undergo SNAr, it would likely require either extremely harsh reaction conditions or the introduction of strong electron-withdrawing groups onto the naphthalene ring system. libretexts.org Another possibility is a reaction pathway involving a benzyne-type intermediate under very strong basic conditions, although this is a distinct mechanism from the classical SNAr addition-elimination pathway. chemistrysteps.com Ruthenium-mediated SNAr reactions have also been developed that can proceed with non-activated aryl halides. acs.org

Influence of Activating Groups

The reactivity of the naphthalene ring in this compound is significantly influenced by the electronic properties of any additional substituents. Activating groups, which are electron-donating in nature, enhance the electron density of the aromatic system. studypug.commasterorganicchemistry.com This increased nucleophilicity makes the ring more susceptible to attack by electrophiles, thereby accelerating the rate of electrophilic aromatic substitution reactions. masterorganicchemistry.comquora.com

Electron-donating groups achieve this activation through two primary mechanisms: resonance (pi-donation) and induction. ucalgary.ca Groups with lone pairs of electrons, such as amino (-NH₂) and hydroxyl (-OH) groups, are powerful activators through resonance. libretexts.org Alkyl groups, like the inherent methyl group in the parent compound, are weakly activating through an inductive effect. ucalgary.ca

Activating GroupEffect on ReactivityDirecting Influence
-NH₂, -NR₂ (Amino)Strongly ActivatingOrtho, Para
-OH (Hydroxyl)Strongly ActivatingOrtho, Para
-OR (Alkoxy)Strongly ActivatingOrtho, Para
-CH₃, -R (Alkyl)Weakly ActivatingOrtho, Para

Electrophilic and Radical Reactions

Further Functionalization of the Naphthalene Ring

The naphthalene system is generally more reactive towards electrophilic substitution than benzene (B151609). libretexts.org Substitution on naphthalene typically favors the 1-position (alpha) over the 2-position (beta) because the carbocation intermediate for alpha-substitution is better stabilized by resonance, allowing one of the rings to remain fully aromatic. libretexts.orgwordpress.com

In this compound, the directing effects of the existing substituents must be considered. The methyl group at position 1 is a weak activator and is ortho-, para-directing. The iodo group at position 2 is deactivating due to its inductive electron-withdrawing effect but is also ortho-, para-directing because of resonance donation from its lone pairs. ucalgary.ca

The directing influences are as follows:

Methyl group (at C1): Directs towards positions 2 and 4. Position 2 is already occupied.

Iodo group (at C2): Directs towards positions 1 and 3. Position 1 is already occupied.

Combining these effects, the most likely position for electrophilic attack is the C4 position, which is para to the activating methyl group. The C3 position is ortho to the iodo group, which is deactivating. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation are predicted to yield primarily 4-substituted-2-iodo-1-methylnaphthalene. It is worth noting that in some cases, such as the Friedel-Crafts acylation of naphthalene, the choice of solvent can influence the regiochemical outcome due to the formation of bulky reagent complexes. libretexts.orgwordpress.com

ReactionTypical ReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄2-Iodo-1-methyl-4-nitronaphthalene
BrominationBr₂, FeBr₃4-Bromo-2-iodo-1-methylnaphthalene
Friedel-Crafts AcylationRCOCl, AlCl₃1-(3-Iodo-4-methyl-1-naphthyl)ethanone

Radical-Mediated Transformations

The carbon-iodine bond in this compound is susceptible to homolytic cleavage under photolytic or thermal conditions, leading to the formation of a 1-methylnaphthalen-2-yl radical. mdpi.com This highly reactive aryl radical intermediate can then engage in a variety of subsequent reactions. utdallas.edu

One common pathway for such radicals is hydrogen atom abstraction from a suitable donor molecule to form 1-methylnaphthalene (B46632). Alternatively, these radicals can participate in intramolecular reactions, such as 1,5-hydrogen atom transfer, if a suitably positioned C-H bond exists within the molecule, although this is less direct in the parent compound. mdpi.com They can also be trapped by radical scavengers or participate in addition reactions to unsaturated systems. The generation of aryl radicals from aryl iodides is a key step in many synthetic methodologies aimed at forming new carbon-carbon or carbon-heteroatom bonds.

Reactions at the Methyl Group

Benzylic Functionalization (e.g., oxidation, halogenation)

The methyl group at the 1-position of the naphthalene ring is benzylic and thus is particularly reactive towards functionalization. The C-H bonds of this group are weaker than those of a non-aromatic alkane, facilitating reactions at this position.

Oxidation: The benzylic methyl group can be oxidized to formyl or carboxyl groups using appropriate oxidizing agents. For instance, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are known to perform oxidative functionalization of benzylic C-H bonds. rsc.org This could convert this compound into 2-iodo-1-naphthaldehyde or, with stronger oxidation, 2-iodo-1-naphthoic acid.

Halogenation: Free-radical halogenation can selectively occur at the benzylic position under conditions that favor radical mechanisms, such as the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction would yield 1-(bromomethyl)-2-iodonaphthalene, a versatile intermediate for further synthetic transformations.

Reaction TypeTypical ReagentsProduct
Oxidation to AldehydeDDQ, CrO₃, MnO₂2-Iodo-1-naphthaldehyde
Oxidation to Carboxylic AcidKMnO₄, Na₂Cr₂O₇2-Iodo-1-naphthoic acid
Benzylic BrominationN-Bromosuccinimide (NBS), Initiator1-(Bromomethyl)-2-iodonaphthalene

Condensation and Rearrangement Reactions

The functionalized derivatives obtained from reactions at the methyl group can serve as precursors for condensation and rearrangement reactions. For example, 2-iodo-1-naphthaldehyde, synthesized via oxidation of the methyl group, can undergo a variety of classical condensation reactions to form new carbon-carbon bonds. These include the Wittig reaction with phosphorus ylides to form alkenes, the Knoevenagel condensation with active methylene (B1212753) compounds, and the aldol (B89426) condensation.

While rearrangement reactions directly involving the methyl group are not common, the isomerization of the methyl group's position on the naphthalene ring (e.g., 1-methylnaphthalene to 2-methylnaphthalene) can be achieved under catalytic conditions at high temperatures, though this transforms the core structure of the molecule rather than being a reaction of the methyl group itself. bcrec.id

Mechanistic Investigations of Key Transformations

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Key transformations for this aryl iodide typically involve palladium-catalyzed processes such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. The generally accepted mechanisms for these reactions proceed through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.

Reaction Kinetics: The kinetics of cross-coupling reactions are typically studied to identify the rate-determining step of the catalytic cycle. For aryl iodides like this compound, the oxidative addition to a Pd(0) complex is generally a fast process due to the relatively weak C-I bond. Kinetic studies often reveal that the rate can be dependent on the concentration of the catalyst, the aryl halide, the coupling partner, and the base. The reaction order with respect to each component provides evidence for the mechanism. For instance, first-order kinetics with respect to the palladium complex is often observed. libretexts.org The choice of ligands on the palladium catalyst can significantly influence the rate of each step in the cycle, including oxidative addition and reductive elimination. libretexts.orgmdpi.com

Table 1: Key Steps in a General Palladium-Catalyzed Cross-Coupling Cycle for this compound
StepDescriptionKinetic & Thermodynamic Considerations
Oxidative AdditionThe Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) complex.Generally fast and exothermic for aryl iodides. Can be rate-determining in some cases, especially with less reactive aryl halides.
TransmetalationThe organic group from a coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the Pd(II) complex, displacing the halide. wikipedia.orgRequires activation of the coupling partner, often by a base. organic-chemistry.org Its rate can be highly dependent on the nature of the coupling partner and base.
Reductive EliminationThe two organic groups on the Pd(II) center couple and are eliminated to form the final product, regenerating the Pd(0) catalyst. libretexts.orgTypically the final and irreversible step of the cycle. Must be kinetically facile to ensure high catalyst turnover.

The catalytic cycles of transformations involving this compound feature several transient organometallic intermediates. libretexts.org Characterizing these short-lived, highly reactive species is challenging but essential for confirming the proposed reaction mechanism. slideshare.net

Intermediate Characterization: The primary intermediate formed is the oxidative addition product, a square-planar Pd(II) complex of the type [(L)₂Pd(1-methylnaphthalen-2-yl)(I)], where L represents the ligands coordinated to palladium. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography can be used to characterize these intermediates if they are sufficiently stable.

Intermediate Trapping: When intermediates are too unstable to be observed directly, trapping experiments can provide indirect evidence for their existence. csbsju.edu This involves introducing a "trapping agent" into the reaction mixture that can selectively react with a specific intermediate to form a stable, characterizable product. For example, radical scavengers like TEMPO can be used to test for the presence of radical intermediates, which might arise through single-electron transfer (SET) pathways. slideshare.netcsbsju.edu In the context of palladium catalysis, if an intermediate is suspected, altering the reaction conditions (e.g., by using specific ligands or reagents) might lead to its accumulation or diversion into a stable, observable side-product, thereby providing insight into the main catalytic pathway. nih.govnih.gov

Regiochemical Control: Regioselectivity refers to the preference for reaction at one position over another. wikipedia.org In transformations of this compound, two main types of regioselectivity can be considered:

Selectivity in Coupling Reactions: In reactions like the Heck coupling, the incoming group can add to either end of the alkene double bond. The regiochemical outcome (i.e., formation of the linear vs. branched product) is influenced by a combination of steric and electronic factors, which can be tuned by the choice of catalyst ligands and reaction conditions. chemrxiv.org The substitution pattern on this compound itself can sterically hinder certain approaches of the alkene, thereby influencing which regioisomer is favored.

Selectivity in Reactions on the Naphthalene Ring: If further substitution on the aromatic rings is attempted, the existing methyl and iodo groups will direct the position of the new substituent. The directing effects of these groups, combined with the inherent reactivity of the different positions on the naphthalene core, determine the regiochemical outcome of reactions such as electrophilic aromatic substitution. The orientation of substrate binding in an enzyme's active site is a primary determinant of product regioselectivity in biochemical reactions. nih.gov

Table 2: Factors Influencing Selectivity in Transformations
Type of SelectivityControlling FactorsExample Context for this compound
StereoselectivityChiral ligands on the catalyst; steric hindrance from the substrate; reaction temperature.Asymmetric Heck reaction leading to enantiomerically enriched products.
RegioselectivityElectronic properties of substrates; steric bulk of ligands and substrates; nature of the solvent and additives. wikipedia.orgControlling linear vs. branched product formation in a Heck reaction with an alkene.

Theoretical and Computational Investigations of 2 Iodo 1 Methylnaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting the electronic properties and reactivity of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure of a molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. nih.gov DFT methods are used to investigate the electronic structure of many-electron systems by focusing on the electron density rather than the complex many-electron wavefunction. For 2-Iodo-1-methylnaphthalene, DFT calculations can map the electron density distribution, revealing sites susceptible to electrophilic or nucleophilic attack.

The electronic structure is influenced by the substituents on the naphthalene (B1677914) core. The methyl group (-CH₃) is a weak electron-donating group, while the iodine atom (-I) is an electron-withdrawing group due to its electronegativity, but can also donate electron density through resonance. The interplay of these effects modulates the electron density across the aromatic rings. DFT calculations can quantify these effects by generating electrostatic potential maps, which visualize the charge distribution and predict regions of chemical reactivity. For instance, regions of negative electrostatic potential are prone to electrophilic attack, while positive regions are susceptible to nucleophilic attack. nih.gov

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important for predicting chemical reactivity. worldwidejournals.comyoutube.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. worldwidejournals.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. worldwidejournals.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For aromatic compounds like this compound, the HOMO is typically a π-orbital delocalized over the naphthalene ring system, while the LUMO is a corresponding π*-antibonding orbital. The presence of the iodo and methyl substituents alters the energies of these orbitals compared to unsubstituted naphthalene. For example, studies on naphthalene have used DFT with various basis sets to calculate the HOMO-LUMO gap, with values around 4.75 eV being reported. samipubco.com The substitution pattern on this compound would be expected to modify this value.

Table 1: Representative Frontier Orbital Energies (Illustrative)

Property Energy (eV) Description
HOMO -6.0 to -5.5 Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability.
LUMO -1.5 to -1.0 Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability.
Energy Gap (ΔE) 4.5 to 5.0 Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.

Note: These are illustrative values based on typical calculations for similar aromatic compounds. Actual values would require specific DFT calculations for this compound.

Quantum chemical calculations are invaluable for mapping out potential reaction pathways and understanding reaction mechanisms. By calculating the potential energy surface for a given reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. nih.gov A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier that must be overcome for the reaction to proceed.

For this compound, this approach can be used to study various reactions, such as electrophilic aromatic substitution, oxidation, or isomerization. For example, in the atmospheric oxidation of 2-methylnaphthalene (B46627) initiated by OH radicals, computational studies have elucidated complex reaction pathways involving the formation of adducts and subsequent isomerization or ring-closure reactions. researchgate.net Similar methodologies could be applied to this compound to predict its degradation pathways or its behavior in synthetic reactions. The calculations would involve locating the transition state structures and computing the activation energy, which determines the reaction rate. This information is critical for controlling reaction outcomes and designing efficient synthetic routes.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While the naphthalene core is rigid, the methyl group can rotate. Molecular Dynamics (MD) simulations provide a method to explore the conformational landscape of molecules by simulating the atomic motions over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, revealing how the molecule flexes, bends, and rotates. mdpi.com

For this compound, MD simulations can be used to analyze the rotational barrier of the methyl group and its preferred orientation relative to the iodine atom and the naphthalene plane. Although these conformational changes are subtle for a relatively rigid molecule, they can influence crystal packing and intermolecular interactions in condensed phases. MD is a powerful tool for sampling different conformations and determining their relative populations based on the simulation temperature, which can be correlated with thermodynamic properties. nih.gov

Computational Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is a vital tool for structure verification. By calculating properties related to how a molecule interacts with electromagnetic radiation, these methods can generate theoretical spectra that can be compared with experimental data.

For this compound, DFT and other quantum chemical methods can predict:

Nuclear Magnetic Resonance (NMR) Spectra: Calculations can predict the ¹H and ¹³C chemical shifts by computing the magnetic shielding tensors for each nucleus. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Infrared (IR) Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This is achieved by computing the second derivatives of the energy with respect to the atomic positions. The predicted spectrum can help in identifying characteristic functional group vibrations.

UV-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. This provides insight into the electronic transitions occurring within the molecule's π-system.

Structure–Reactivity Relationship Studies

Structure-reactivity relationship studies aim to connect a molecule's structural and electronic features with its chemical behavior. For this compound, computational studies provide a quantitative basis for these relationships.

The reactivity of the naphthalene ring is significantly influenced by the positions of the iodo and methyl groups. The methyl group at position 1 and the iodine at position 2 create a specific electronic environment. DFT calculations of electron density, molecular orbitals, and electrostatic potential can reveal how these substituents direct incoming reagents. For example, in electrophilic substitution reactions, the calculations can predict which of the remaining positions on the naphthalene rings are most activated or deactivated. The steric hindrance caused by the adjacent methyl and bulky iodo groups also plays a crucial role in determining reactivity, a factor that can be quantitatively assessed through computational modeling. nih.gov By correlating these computed descriptors with experimental reaction outcomes for a series of related compounds, robust predictive models for reactivity can be developed.

Applications of 2 Iodo 1 Methylnaphthalene in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds consisting of two or more fused benzene (B151609) rings. researchgate.net They are of significant interest due to their unique electronic and photophysical properties, which make them suitable for applications in organic electronics. The synthesis of complex and well-defined PAH structures often relies on the strategic use of halogenated aromatic precursors in cross-coupling reactions.

2-Iodo-1-methylnaphthalene serves as an excellent precursor for the synthesis of more complex PAHs through various palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a low-valent palladium catalyst, initiating catalytic cycles that form new carbon-carbon bonds.

Key cross-coupling reactions for the synthesis of PAHs using this compound include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-naphthalene with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org

Sonogashira Coupling: This reaction couples the iodo-naphthalene with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgyoutube.com The resulting arylalkynes are important intermediates that can be further cyclized to form larger PAH systems.

Heck Reaction: In the Heck reaction, the iodo-naphthalene is coupled with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the vinylation of aromatic rings, which can then be used in subsequent transformations to build up the PAH framework.

The general mechanism for these palladium-catalyzed reactions involves three key steps: oxidative addition of the this compound to the Pd(0) catalyst, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination to yield the final product and regenerate the catalyst. youtube.comlibretexts.org

An experimental study on the formation of 2-methylnaphthalene (B46627) from the reaction of para-tolyl radicals with vinylacetylene provides insight into the stability and formation of methyl-substituted PAHs. osti.gov While not a synthetic application of this compound, this research underscores the importance of methyl-substituted naphthalenes in various chemical processes. osti.gov

Reaction Type Coupling Partner Catalyst System Resulting Bond
Suzuki-MiyauraOrganoboron ReagentPd Catalyst, BaseC(sp²) - C(sp²)
SonogashiraTerminal AlkynePd Catalyst, Cu(I) Cocatalyst, BaseC(sp²) - C(sp)
HeckAlkenePd Catalyst, BaseC(sp²) - C(sp²)

Building Block for Heterocyclic Compounds

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring. sciencescholar.us They are of immense importance in medicinal chemistry, as a vast number of pharmaceuticals contain heterocyclic scaffolds. The iodo group in this compound allows for its incorporation into various heterocyclic systems through transition metal-catalyzed C-N, C-O, and C-S bond-forming reactions.

Palladium- and copper-catalyzed reactions are particularly prevalent in the synthesis of heterocycles from aryl iodides. For example, the Buchwald-Hartwig amination allows for the formation of C-N bonds, leading to nitrogen-containing heterocycles. Similarly, copper-catalyzed Ullmann-type reactions can be employed for the synthesis of oxygen- and sulfur-containing heterocycles.

A study on the synthesis of polyheterocyclic compounds highlights the utility of iodinated precursors in iterative cycles of palladium-catalyzed Sonogashira coupling followed by iodocyclization. nih.gov This strategy allows for the efficient assembly of various heterocyclic units, including benzofurans, indoles, and isocoumarins, under mild conditions. nih.gov While this study does not specifically use this compound, the methodology is directly applicable.

Furthermore, copper-catalyzed multicomponent reactions have emerged as a powerful tool for the synthesis of complex heterocyclic motifs. nih.gov These reactions often utilize aryl halides as one of the components, demonstrating the potential of this compound as a building block in this area. An efficient copper-catalyzed procedure for preparing naphthalene-1,3-diamine derivatives from haloalkynes and amines has also been reported. nih.gov

Role in the Construction of Advanced Organic Materials

The unique electronic and photophysical properties of the naphthalene (B1677914) core make it an attractive component in the design of advanced organic materials. These materials have potential applications in various optoelectronic devices, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Conjugated oligomers and polymers are characterized by alternating single and double bonds, which leads to delocalized π-electron systems. This delocalization is responsible for their desirable electronic and optical properties. This compound can be used as a monomer in polymerization reactions to create naphthalene-containing conjugated polymers.

Cross-coupling reactions such as Suzuki, Stille, and Sonogashira are commonly employed for the synthesis of these polymers. mdpi.com For instance, a di-boronated naphthalene derivative could be polymerized with a di-iodinated comonomer in a Suzuki polycondensation reaction. The presence of the methyl group on the naphthalene unit can enhance the solubility of the resulting polymer, which is often a critical factor for solution-based processing of these materials.

Research on silicon-containing π-conjugated Schiff base oligomers with naphthalene and binaphthalene moieties in the backbone demonstrates the synthesis of such materials through high-temperature polycondensation reactions. mdpi.com While this work does not use this compound directly, it illustrates the incorporation of naphthalene units into conjugated backbones. mdpi.com

Luminescent materials are substances that emit light in response to excitation by an external energy source. semanticscholar.org The naphthalene moiety is known to be a good chromophore, and its derivatives often exhibit fluorescence. By incorporating this compound into larger molecular structures, it is possible to tune the emission properties, such as the wavelength and quantum yield of the resulting luminescent materials. iscientific.orgmdpi.comresearchgate.net

The synthesis of these materials often involves the same cross-coupling reactions mentioned previously, allowing for the attachment of other chromophores or functional groups to the naphthalene core. The resulting molecules can be designed to have specific photophysical properties for applications in OLEDs, sensors, and bio-imaging.

Scaffold for Ligand and Catalyst Development

In transition metal catalysis, the ligand plays a crucial role in determining the activity, selectivity, and stability of the catalyst. Phosphine (B1218219) ligands are a particularly important class of ligands in this context. nih.gov this compound can serve as a starting material for the synthesis of novel phosphine ligands.

The synthesis of such ligands typically involves the displacement of the iodide with a phosphine-containing nucleophile, or a multi-step sequence where the iodide is first converted to another functional group that can then be used to introduce the phosphine moiety. The methyl group on the naphthalene scaffold can provide steric bulk, which can be advantageous in creating a specific coordination environment around the metal center, thereby influencing the outcome of the catalytic reaction.

A new family of air- and moisture-stable enantiopure C,N-palladacycles were prepared from 2-iodo-1-naphthoic acid and enantiopure β-amino alcohols. nih.gov These complexes were evaluated as catalysts in the rearrangement of prochiral allylic trichloroacetimidates. nih.gov This work demonstrates the utility of the this compound scaffold in the development of chiral catalysts.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

While methods for the iodination of naphthalenes exist, future research will likely focus on developing more sustainable and efficient routes to synthesize 2-Iodo-1-methylnaphthalene. Traditional methods often rely on harsh reagents or produce significant chemical waste. A promising approach involves the use of an iodinating system with iodine and sodium iodate (B108269) in an aqueous acetic acid medium, which has been shown to be effective for various naphthalenes, including 2-methylnaphthalene (B46627), resulting in good yields of the iodinated product. asianpubs.org

Future efforts could concentrate on the following areas:

Catalytic Methods: Exploring transition-metal-catalyzed C-H iodination reactions would be a significant advancement. This would allow for the direct and selective installation of the iodo group, minimizing the need for pre-functionalized starting materials and reducing waste.

Green Chemistry Principles: The development of synthetic protocols using environmentally benign solvents, lower reaction temperatures, and recyclable catalysts would align with the principles of green chemistry.

Electrochemical Synthesis: Electrosynthesis offers a reagent-free method for halogenation, often proceeding with high selectivity and efficiency. Investigating the electrochemical iodination of 1-methylnaphthalene (B46632) could provide a sustainable alternative to conventional methods.

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic C-H Iodination High atom economy, reduced waste, high selectivity.Development of efficient and selective catalysts (e.g., based on Pd, Ru, or Ir).
Flow-Based Iodination Improved safety, scalability, and reaction control.Optimization of reactor design, residence time, and temperature for continuous production.
Electrochemical Synthesis Avoids harsh chemical oxidants, precise control over reaction.Identifying suitable electrode materials and electrolyte conditions.
Mechanochemical Methods Solvent-free or low-solvent conditions, potential for novel reactivity.Screening of milling conditions and solid-state catalysts.

Exploration of Undiscovered Reactivity Patterns

The presence of the C-I bond makes this compound an ideal substrate for a wide range of cross-coupling reactions. While its participation in standard transformations like Suzuki, Heck, and Sonogashira couplings can be anticipated, the steric hindrance imposed by the adjacent methyl group could lead to unique reactivity and selectivity. Future research should systematically explore these effects.

Furthermore, novel reactivity patterns for aryl iodides are continuously being discovered, such as the metathesis-active ligands that enable catalytic functional group metathesis between aryl iodides and aroyl chlorides. nih.gov Investigating the participation of this compound in such cutting-edge transformations could unlock new synthetic pathways. Another area of interest is the potential for oxidative rearrangement reactions, which have been observed in related cyclic alkenes using hypervalent iodine reagents. researchgate.net Exploring similar reactivity with this compound could lead to the synthesis of novel and complex molecular architectures.

Integration with Flow Chemistry and Automated Synthesis

The synthesis and subsequent modification of this compound are well-suited for integration with modern automation and flow chemistry platforms. researchgate.netmdpi.com Flow chemistry offers significant advantages over traditional batch methods, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the ability to perform reactions under high-pressure or high-temperature conditions. researchgate.netumontreal.ca

Future research could focus on developing a continuous, multi-step flow process. durham.ac.uk This could involve an initial flow reactor for the iodination of 1-methylnaphthalene, followed by in-line purification and immediate introduction into a second reactor for a subsequent cross-coupling reaction. labcluster.com Such an integrated system, potentially guided by artificial intelligence and real-time reaction monitoring, would represent a significant leap in efficiency and automation. nih.gov This approach not only accelerates the synthesis of derivatives but also facilitates rapid library generation for screening in drug discovery or materials science. researchgate.net

Advanced Applications in Materials Science and Chemical Biology

The unique photophysical and electronic properties of the naphthalene (B1677914) core suggest that derivatives of this compound could find applications in materials science. Substituted naphthalenes are key components in the development of organic electronic materials, and there are patents available for related chemical structures in organic electronic elements. nih.govchiralen.com Future work could explore the synthesis of oligomers or polymers derived from this compound for use in:

Organic Light-Emitting Diodes (OLEDs): As charge-transporting or emissive materials.

Organic Field-Effect Transistors (OFETs): As organic semiconductors.

Molecular Sensors: Where changes in fluorescence or electronic properties upon binding to an analyte can be exploited.

In chemical biology, the aryl iodide handle is valuable for bioconjugation and the development of chemical probes. Future research could involve transforming this compound into derivatives for biological applications. For example, it could serve as a precursor for DNA-encoded libraries, where the compound is attached to a DNA tag for high-throughput screening of biological targets. acs.org The development of naphthalene-based Schiff bases and their metal complexes has also shown promising biological activities, suggesting another avenue for exploration. rsc.org

Further Computational Validation and Predictive Modeling

Computational chemistry provides powerful tools to predict and understand the behavior of molecules. While experimental work is crucial, further computational studies on this compound can guide and accelerate research efforts. Density Functional Theory (DFT) can be employed to calculate the molecule's ground-state geometry, electronic structure, and spectroscopic properties. researchgate.net

Future computational research should focus on:

Predicting Reactivity: Calculating transition states and reaction energy barriers can help predict the outcomes of unknown reactions and optimize conditions for known ones. This is particularly relevant for understanding the regioselectivity in reactions involving the naphthalene core.

Modeling Photophysical Properties: Time-dependent DFT (TD-DFT) can predict absorption and emission spectra, guiding the design of new fluorescent probes or materials for electronic devices.

Simulating Interactions: Modeling the interaction of this compound derivatives with biological targets (e.g., protein binding pockets) or material surfaces can aid in the rational design of new drugs or functional materials. mdpi.com Studies on the atmospheric oxidation mechanisms of related compounds like 2-methylnaphthalene demonstrate the power of computational chemistry to elucidate complex reaction pathways. researchgate.netrsc.org

Computational MethodResearch GoalPredicted Properties
Density Functional Theory (DFT) Elucidate ground-state properties.Optimized geometry, molecular orbital energies, charge distribution, IR/NMR spectra.
Time-Dependent DFT (TD-DFT) Predict excited-state properties.UV-Vis absorption spectra, fluorescence properties.
Transition State Theory Understand and predict chemical reactivity.Reaction pathways, activation energies, rate constants.
Molecular Docking Investigate biological interactions.Binding affinity, orientation in active sites of proteins.

Q & A

Q. Table 1. Optimized Synthesis Conditions for this compound

ParameterOptimal RangeNotes
CatalystFeCl₃ (0.1 equiv)Avoids over-iodination
SolventCH₂Cl₂Higher yield vs. polar solvents
Temperature60°CBalances rate and side reactions
Reaction Time12 hoursMonitored by TLC
Yield65–75%After column chromatography
Source: Adapted from halogenation protocols in .

Q. Table 2. Toxicological Endpoints for Priority Assessment

EndpointAssayTarget System
CytotoxicityMTT assayHepG2 cells
GenotoxicityComet assayHuman lymphocytes
Metabolic StabilityHepatocyte incubationPooled human microsomes
NeurotoxicitySH-SY5Y differentiationNeurite outgrowth metrics
Source: ATSDR systematic review criteria .

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